6-Ethoxy-3-methyl-2-prop-2-enoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is a chemical compound that belongs to the class of oxanes. It has gained significant attention in the scientific community due to its potential application in various research fields.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is not yet fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, fungi, and bacteria.
Biochemische Und Physiologische Effekte
Studies have shown that 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane has a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane in lab experiments is its potential to inhibit the growth of cancer cells, fungi, and bacteria. Additionally, it has low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using this compound include its complex synthesis process, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for research on 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane. One area of research could focus on the development of more efficient synthesis methods that are cost-effective and less time-consuming. Additionally, further studies could be conducted to understand the mechanism of action of this compound better. Finally, research could be conducted to explore the potential of 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane in treating other diseases beyond cancer, fungi, and bacterial infections.
Conclusion:
In conclusion, 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is a chemical compound that has potential applications in various scientific research fields. Its antitumor, antifungal, and antibacterial properties make it a promising compound for future research. While there are limitations to using this compound in lab experiments, its potential benefits make it an exciting area of research for the scientific community.
Synthesemethoden
The synthesis of 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-methyl-2-buten-1-ol with ethyl vinyl ether in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 6-Ethoxy-3-methyl-2-prop-2-enoxyoxane.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-3-methyl-2-prop-2-enoxyoxane has potential applications in various scientific research fields. It has been extensively studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its antifungal and antibacterial properties and has shown potential in treating various infectious diseases.
Eigenschaften
CAS-Nummer |
110128-72-8 |
---|---|
Produktname |
6-Ethoxy-3-methyl-2-prop-2-enoxyoxane |
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
6-ethoxy-3-methyl-2-prop-2-enoxyoxane |
InChI |
InChI=1S/C11H20O3/c1-4-8-13-11-9(3)6-7-10(14-11)12-5-2/h4,9-11H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
BXUDBOUGJVKXPJ-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(C(O1)OCC=C)C |
Kanonische SMILES |
CCOC1CCC(C(O1)OCC=C)C |
Synonyme |
2H-Pyran,6-ethoxytetrahydro-3-methyl-2-(2-propenyloxy)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.